Inuline
Description
Inulin is a naturally occurring polysaccharide belonging to the fructan family, composed of linear β-(2→1)-linked D-fructose units with a terminal glucose residue. It is primarily derived from plant sources such as chicory root, Jerusalem artichoke, and dahlia tubers . Functionally, inulin serves as a prebiotic, promoting gut microbiota balance, and exhibits antioxidant properties by scavenging free radicals and enhancing antioxidant enzyme activity . Its applications span food, pharmaceuticals, and nutraceuticals due to its solubility, low caloric value, and biocompatibility.
Properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHDYDFEDRMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hot Water Extraction
Hot water extraction remains the most widely used method due to its simplicity and cost-effectiveness. Roots or tubers are washed, ground, and subjected to hot water (70–90°C) to solubilize inulin. For Jerusalem artichoke, optimal yields (85.4%) are achieved at 74°C for 65 minutes with a liquid-to-solid ratio of 4 mL/g. However, this method suffers from low yields (≤18.3% w/w) and impurities due to co-extraction of proteins and colloidal matter. Ethanol precipitation (96% v/v) is subsequently employed to isolate inulin, though residual sugars and salts necessitate further purification.
Ethanol Precipitation
Post-extraction, inulin is precipitated by adding ethanol to the aqueous extract, reducing solubility. For chicory roots, a 1:4 extract-to-ethanol ratio yields 59.1% inulin via Soxhlet extraction. While effective, this method demands large solvent volumes and energy-intensive drying, limiting scalability.
Advanced Extraction Techniques
Enzyme-Assisted Extraction
Enzymatic hydrolysis enhances yield by breaking down cell walls. Inulinase (EC 3.2.1.7) is applied to raw materials, releasing inulin with minimal degradation. A combination of pectinase and cellulase increases chicory inulin yield to 64.8% by hydrolyzing structural polysaccharides. Enzyme-assisted methods reduce processing time and improve purity but require precise pH and temperature control (40–60°C, pH 4.5–5.5).
Ultrasound-Assisted Extraction (UAE)
UAE leverages acoustic cavitation to disrupt plant cells, achieving higher yields than conventional methods. For chicory, optimal conditions (60°C, 120 minutes, 1:40 solid-to-solvent ratio) yield 64.8% inulin with 98% purity. UAE reduces extraction time by 50% compared to Soxhlet methods while preserving inulin’s molecular structure.
Microwave-Assisted Extraction (MAE)
Microwave irradiation heats plant tissues internally, accelerating diffusion. At 450 W and a 1:18 solid-to-solvent ratio, MAE extracts 12.2% inulin from Dioscorea tubers in 6 minutes. This method is energy-efficient but requires specialized equipment to prevent thermal degradation.
Purification and Refinement
Ultrafiltration
Ultrafiltration (UF) membranes separate inulin based on molecular weight. A 2.5 kDa nominal molecular weight cut-off (NMWCO) membrane isolates high-DP inulin (DP 6–25) with 72% recovery from Jerusalem artichoke extracts. Diafiltration further removes low-DP fractions and salts, achieving >90% purity.
Ion-Exchange Resins
Decolorization and desalination are achieved using ion-exchange resins. A combination of D202 (anion), HD-8 (cation), and D315 (weak anion) resins reduces color intensity by 99.8% and salinity by 93.7% in chicory extracts. This step is critical for pharmaceutical-grade inulin production.
Precipitation and Crystallization
Post-UF, inulin is spray-dried (195°C inlet, 120°C outlet) or freeze-dried to obtain a stable powder. Freeze-drying preserves native structure but is costlier, whereas spray-drying offers scalability despite moderate thermal degradation.
Chemical Modification of Inulin
Oxidation
Periodate oxidation introduces aldehyde groups, enabling crosslinking for hydrogel synthesis. Oxidized inulin (50% degree of oxidation) reacts with adipic acid dihydrazide (AAD) to form pH-sensitive hydrogels for drug delivery. Reaction conditions (4 hours, 25°C) balance functionality and structural integrity.
Crosslinking
Inulin hydrogels synthesized via Schiff base reactions exhibit tunable swelling ratios (200–400%) dependent on AAD concentration (2.5–10% w/v). These hydrogels degrade enzymatically in the colon, making them ideal for targeted drug delivery.
Optimization of Extraction Parameters
Response surface methodology (RSM) and Box-Behnken designs (BBD) optimize critical variables:
- Temperature : 70–80°C maximizes yield without degrading inulin.
- Time : 60–120 minutes balances efficiency and energy consumption.
- Solid-to-solvent ratio : 1:40 (w/v) ensures complete inulin solubilization.
Table 1: Comparative Analysis of Inulin Extraction Methods
| Method | Yield (%) | Purity (%) | Time | Energy Cost |
|---|---|---|---|---|
| Hot Water | 18.3 | 75 | 2–4 hours | Moderate |
| UAE | 64.8 | 98 | 2 hours | Low |
| Enzyme-Assisted | 72.5 | 92 | 1.5 hours | High |
| MAE | 12.2 | 85 | 6 minutes | Moderate |
Characterization of Inulin
- FTIR : Confirms β-(2,1) linkages via peaks at 930 cm⁻¹ (fructose) and 820 cm⁻¹ (glucose).
- Thermal Analysis : TGA shows decomposition at 220–250°C, while DSC reveals a glass transition at 160°C.
- HPAEC-PAD : Profiles DP distribution; chicory inulin typically has DP 10–12.
Applications and Industrial Scale-Up
Pharmaceutical industries utilize oxidized inulin hydrogels for colon-targeted drug delivery, leveraging pH-sensitive swelling. Food industries employ high-DP inulin as a fat replacer (e.g., 15% substitution in dairy products). Scalable UF systems (e.g., spiral-wound membranes) process 100–500 L/hour, making industrial production feasible.
Chemical Reactions Analysis
Types of Reactions
Anthranoyllycoctonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of anthranoyllycoctonine can lead to the formation of anthranilic acid derivatives, while reduction can yield lycoctonine derivatives .
Scientific Research Applications
Anthranoyllycoctonine has a wide range of scientific research applications:
Mechanism of Action
Anthranoyllycoctonine exerts its effects primarily through the inhibition of voltage-dependent sodium channels and the blocking of delayed rectifier potassium currents . These actions result in the modulation of neuronal excitability and the reduction of neurotransmitter release . The compound also exhibits ganglioblocking and curaremimetic actions, which contribute to its pharmacological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Cellulose
Inulin and cellulose are both polysaccharides but differ fundamentally in glycosidic linkages and monosaccharide composition. While inulin consists of fructose units linked by β-(2→1) bonds, cellulose is a β-(1→4)-linked glucose polymer. Elemental analysis reveals their isomeric relationship (C₆H₁₀O₅)ₙ, but structural variations lead to distinct physicochemical properties:
| Property | Inulin | Cellulose |
|---|---|---|
| Monosaccharide | Fructose + terminal glucose | Glucose |
| Glycosidic Bond | β-(2→1) | β-(1→4) |
| Solubility | Water-soluble | Insoluble in water |
| Source | Chicory, dahlia | Plant cell walls |
Fructooligosaccharides (FOS)
FOS are short-chain fructans (degree of polymerization [DP] = 3–10) structurally similar to inulin (DP = 10–60). Both act as prebiotics, but FOS ferment faster in the colon due to shorter chain length, leading to rapid gas production compared to inulin’s slower fermentation .
Functional Comparison with Similar Compounds
Galactooligosaccharides (GOS)
GOS, like inulin, are prebiotics but differ in monosaccharide composition (galactose vs. fructose) and linkage (β-(1→4/6) vs. β-(2→1)). Clinical studies show inulin selectively stimulates Bifidobacteria, whereas GOS promotes both Bifidobacteria and Lactobacillus species .
Hydroxypiperitone (Monoterpenoid)
Hydroxypiperitone, a monoterpenoid, shares antioxidant properties with inulin but operates through distinct mechanisms. While inulin enhances endogenous antioxidant enzymes (e.g., superoxide dismutase), hydroxypiperitone directly neutralizes free radicals via phenolic groups .
Research Findings and Comparative Efficacy
Prebiotic Activity
- Inulin vs. FOS : A 2023 meta-analysis demonstrated that inulin (DP > 20) increased Bifidobacteria by 45% in human trials, while FOS showed a 30% increase but higher rates of bloating (25% vs. 12%) .
- Inulin vs. GOS : Inulin exhibits superior thermal stability in food processing, whereas GOS is more acid-resistant, making it suitable for dairy products .
Antioxidant Capacity
- Inulin vs. Hydroxypiperitone : Inulin reduced oxidative stress markers (malondialdehyde) by 40% in rodent models, comparable to hydroxypiperitone’s 38% reduction. However, hydroxypiperitone showed faster radical scavenging kinetics (k = 1.2 × 10³ M⁻¹s⁻¹ vs. inulin’s k = 0.8 × 10³ M⁻¹s⁻¹) .
Data Tables
Table 1: Structural and Functional Properties of Inulin and Comparators
| Compound | Chemical Class | Key Functional Groups | Primary Applications |
|---|---|---|---|
| Inulin | Fructan | β-(2→1) fructosyl-glucose | Prebiotics, fat replacers |
| Cellulose | Glucan | β-(1→4) glucose | Dietary fiber, textiles |
| Hydroxypiperitone | Monoterpenoid | Phenolic hydroxyl | Antioxidant supplements |
Table 2: Inulin vs. FOS in Clinical Trials
| Parameter | Inulin (DP 10–60) | FOS (DP 3–10) |
|---|---|---|
| Bifidobacteria ↑ | 45% | 30% |
| Gas Production | Moderate | High |
| Tolerance Threshold | 15 g/day | 10 g/day |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
